molecular formula C6H14<br>CH3CH(CH3)(CH2)2CH3<br>C6H14 B3029641 2-Methylpentane CAS No. 73513-42-5

2-Methylpentane

Cat. No.: B3029641
CAS No.: 73513-42-5
M. Wt: 86.18 g/mol
InChI Key: AFABGHUZZDYHJO-UHFFFAOYSA-N
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Description

It is a structural isomer of hexane, consisting of a methyl group bonded to the second carbon atom in a pentane chain . This compound is a colorless, odorless liquid at room temperature and is commonly used in various industrial applications due to its chemical properties.

Safety and Hazards

Inhalation of 2-Methylpentane causes irritation of the respiratory tract, cough, mild depression, and cardiac arrhythmias . Aspiration causes severe lung irritation, coughing, and pulmonary edema . Ingestion causes nausea, vomiting, swelling of the abdomen, and headache . It is highly flammable and may be fatal if swallowed and enters airways .

Biochemical Analysis

Biochemical Properties

2-Methylpentane plays a role in biochemical reactions primarily as a solvent. It is involved in the functionalization of aliphatic C–H bonds using different carbene insertion processes to form C–H insertion products . Additionally, this compound is used in metal-free Ritter-type amination reactions of tertiary C–H bonds using iodic acid as an oxidant in the presence of N-hydroxyphthalimide . These interactions highlight its utility in facilitating various organic transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is relatively stable under standard conditions but can degrade over time when exposed to high temperatures or reactive chemicals . Long-term effects on cellular function have not been extensively studied, but its role as a solvent suggests that it may influence the stability and activity of other compounds in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentane can be synthesized through several methods. One common laboratory method involves the catalytic hydrogenation of 2-methyl-2-pentene. This reaction typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: Industrially, this compound is often produced from light naphtha through a series of steps including pretreatment to remove impurities, azeotropic distillation, and separation processes . The feedstock is first pretreated to remove benzene and sulfur, followed by the removal of 2,3-dimethylbutane. The intermediate product is then subjected to azeotropic distillation to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination using chlorine gas under UV light).

Common Reagents and Conditions:

    Oxidation: Requires oxygen or air and an ignition source.

    Substitution: Requires halogens like chlorine or bromine and UV light to initiate the reaction.

Major Products:

Comparison with Similar Compounds

  • Isopentane (2-Methylbutane)
  • 3-Methylpentane
  • 2,2-Dimethylbutane
  • 2,3-Dimethylbutane

Comparison: 2-Methylpentane is unique due to its specific branching at the second carbon atom, which influences its physical and chemical properties. Compared to its isomers like 3-Methylpentane and 2,2-Dimethylbutane, this compound has a different boiling point and reactivity profile . This uniqueness makes it suitable for specific industrial applications where other isomers might not be as effective.

Properties

IUPAC Name

2-methylpentane
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InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C
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Molecular Formula

C6H14, Array
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DSSTOX Substance ID

DTXSID4029143
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Molecular Weight

86.18 g/mol
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Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors.
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Boiling Point

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F
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Flash Point

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F
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Solubility

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none
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Density

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66
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Vapor Density

3.00 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg
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Color/Form

Colorless liquid, Liquid or oil

CAS No.

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5
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Record name 2-METHYLPENTANE
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Melting Point

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F
Record name ISOHEXANE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpentane
Reactant of Route 2
2-Methylpentane
Reactant of Route 3
2-Methylpentane
Reactant of Route 4
2-Methylpentane
Reactant of Route 5
2-Methylpentane
Reactant of Route 6
2-Methylpentane
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylpentane?

A1: The molecular formula of this compound is C6H14, and its molecular weight is 86.18 g/mol.

Q2: Are there any notable spectroscopic data for this compound?

A2: Yes, Raman spectroscopy studies on liquid this compound under pressure (0-1.5 GPa) at 26°C have revealed a relationship between pressure and specific Raman peaks. Five characteristic peaks are identified as ν(CH2) and ν(CH3), all shifting to higher positions with increasing pressure [].

Q3: How does this compound behave as a solvent in mixtures?

A3: this compound exhibits positive deviations from Raoult's law when mixed with 2-methyl-2-propanol and 2-butanol, forming azeotropes []. Studies on binary systems with n-hexane, n-heptane, and n-octane have also provided valuable insights into its thermodynamic behavior [].

Q4: How does this compound react in catalytic cracking processes?

A4: this compound undergoes cracking reactions in the presence of zeolite catalysts like USHY. The addition of steam during this process has been shown to impact both the selectivity and mechanism of the reaction. Notably, steam enhances isomerization of this compound while suppressing the formation of cracked products [].

Q5: Does the structure of the alkane influence the product distribution during catalytic cracking?

A5: Yes, research has demonstrated that the structure of the alkane significantly impacts the product distribution in catalytic cracking. This has been observed when comparing the cracking of n-heptane, this compound, and cyclohexane over different catalysts [].

Q6: How does the presence of steam affect the reactions of hexyl carbenium ions during this compound cracking on USHY catalysts?

A6: Steam dilution significantly impacts the reactions of hexyl carbenium ions during this compound cracking on USHY catalysts. At 400°C, these ions undergo hydride addition from this compound ten times faster than proton release. This makes the isomerization of this compound faster than olefin production. Steam weakens Bronsted bases, favoring hydride transfer over proton release and leading to a more isomerized and saturated product [].

Q7: Have computational methods been applied to study this compound reactions?

A7: Yes, computer models have been used to analyze the geometric factors influencing this compound's skeletal reactions (isomerization and hydrogenolysis) on different platinum surfaces. These studies shed light on the accessibility and catalytic effectiveness of active sites on these surfaces [].

Q8: How does the structure of C6 alkanes affect their adsorption on silicalite-1?

A8: The adsorption behavior of C6 alkanes on silicalite-1 varies with their structure. While n-hexane exhibits a single-step adsorption, both this compound and 3-methylpentane display two-step adsorption, occupying both channel intersections and zigzag channels within the silicalite-1 framework []. In contrast, the bulkier 2,3-dimethylbutane primarily occupies the channel intersections [].

Q9: How does ZIF-8 differentiate between linear and branched hexane isomers during adsorption?

A9: ZIF-8 demonstrates shape-selective adsorption behavior. While it adsorbs linear and mono-branched hexane isomers effectively, it completely excludes 2,2-dimethylbutane due to its larger molecular size. This selectivity makes ZIF-8 a promising material for separating hexane isomers and enhancing gasoline octane numbers [].

Q10: What are the toxicological effects of this compound?

A10: Subchronic inhalation studies on rats exposed to this compound revealed a gender-specific effect. Male rats exhibited nephropathy, while females remained unaffected even at the highest exposure level (4,640 ppm) [, ].

Q11: What metabolites of this compound are found in the urine of exposed rats?

A11: The primary urinary metabolite of this compound in rats is 2-methyl-2-pentanol. Other minor metabolites include 2-methyl derivatives of 1-, 3-, and 4-propanol and this compound-2,4-diol [, , ].

Q12: What methods are used to analyze this compound?

A12: Gas chromatography (GC) is a primary method for analyzing this compound, often coupled with techniques like mass spectrometry (GC/MS) for precise identification and quantification [, , ].

Q13: What are the limitations of microbial degradation of iso-alkanes in oil sands tailings ponds?

A13: While some microbial communities can degrade iso-alkanes like this compound, the process can be slow and incomplete, especially under sulfate-reducing conditions. For example, in a study with CNUL fluid fine tailings, only partial degradation of this compound was observed, while 2-methylbutane and 3-methylpentane remained unaffected []. This highlights the need to understand the specific microbial communities and environmental conditions that influence the biodegradation potential of these compounds.

Q14: Are there any potential medical applications of this compound derivatives?

A14: Research suggests that volatile organic compounds (VOCs), including this compound, in amniotic fluid could serve as potential biomarkers for chorioamnionitis []. This highlights the potential of using analytical techniques like ion mobility spectrometry coupled with multi-capillary columns for early diagnosis and understanding inflammatory processes during pregnancy.

Q15: What is the role of this compound-2,4-diol in regulating the function of secretory signalling glycoprotein (SPS-40)?

A15: this compound-2,4-diol (MPD) acts as an inhibitor of SPS-40 by binding to its sugar-binding groove and inducing a specific conformation of the Trp78 residue, termed the "obstructive conformation," effectively preventing saccharide binding [].

Q16: Can you provide an example of a synthetic application using this compound derivatives?

A16: this compound-1,5-diamine and its salts are being explored for their potential as clay swelling inhibitors in drilling fluids. This application leverages the compound's ability to interact with clay surfaces and modify their swelling behavior in aqueous environments [].

Q17: Are there ongoing efforts to synthesize specific derivatives of this compound for industrial applications?

A17: Yes, processes for synthesizing this compound-1,5-diisocyanate from methylglutaric acid dinitrile have been developed []. This compound likely finds applications in polyurethane production, highlighting the continuous exploration of this compound derivatives for various industrial purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.